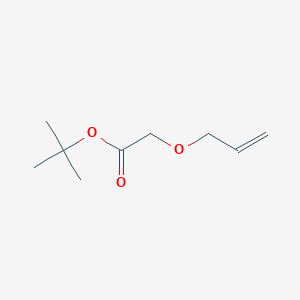

tert-Butyl 2-(allyloxy)acetate

描述

tert-Butyl 2-(allyloxy)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an allyloxy group, and an acetate group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: tert-Butyl 2-(allyloxy)acetate can be synthesized through the esterification of tert-butyl alcohol with allyloxyacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl (allyloxy)acetate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes . This method allows for better control over reaction conditions and reduces the formation of by-products.

化学反应分析

Radical-Mediated Cyclization Reactions

tert-Butyl 2-(allyloxy)acetate participates in cascade radical cyclization reactions under oxidative conditions. For example, when reacted with 2-(allyloxy)arylaldehydes in the presence of tert-butyl hydroperoxide (TBHP) as a radical initiator, it undergoes a double decarboxylation process to generate a stable tert-butyl radical. This intermediate facilitates cyclization to form ester-containing chroman-4-ones , bioactive heterocyclic compounds with potential pharmaceutical relevance .

Key reaction conditions :

-

Solvent: Dichloromethane (DCM)

-

Temperature: 80°C

-

Catalyst: None (radical initiation via TBHP)

| Reaction Component | Role | Outcome |

|---|---|---|

| TBHP | Radical initiator | Generates tert-butyl radical |

| Allyloxy group | Substrate | Forms chroman-4-one backbone |

| tert-Butyl ester | Radical precursor | Stabilizes reaction intermediates |

The reaction proceeds via the mechanism:

Subsequent cyclization forms the chromanone core .

Base-Promoted -Wittig Rearrangement

The allyloxy ether moiety in this compound undergoes -rearrangements under basic conditions. This reaction involves deprotonation to form a carbanion, which attacks the terminal propargylic carbon, leading to spirocyclic intermediates. For example, in the presence of sodium hydride (NaH), the compound rearranges to form 1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones .

Mechanistic steps :

-

Deprotonation at the α-position of the ester.

2. -sigmatropic shift via transition state TS2 (ΔG‡ = 32 kcal/mol). -

Bond cleavage and reprotonation to yield the spiro product .

Experimental data :

Hydrolysis of the Ester Group

The tert-butyl ester group is hydrolyzed under acidic or basic conditions to yield 2-(allyloxy)acetic acid. For instance, treatment with sodium hydroxide (1N) in ethanol/THF at ambient temperature cleaves the ester bond, followed by neutralization to isolate the carboxylic acid .

Procedure :

-

Dissolve this compound in ethanol/THF (4:1).

-

Add NaOH (1N, 2 equiv) and stir for 5 hours.

-

Neutralize with HCl to pH 6.9.

Characterization :

Functional Group Compatibility

The compound’s allyloxy and ester groups allow further derivatization:

-

Epoxidation : The allyl double bond reacts with peracids to form epoxides.

-

Nucleophilic substitution : The acetate oxygen can participate in SN2 reactions with alkyl halides.

Stability and Handling

-

Storage : Stable at −20°C under inert gas (argon).

-

Decomposition : Avoid strong oxidizers and bases to prevent unintended hydrolysis or radical pathways .

This compound serves as a critical intermediate in synthesizing complex heterocycles and functionalized carboxylic acids. Its reactivity in radical cyclizations and rearrangements highlights its utility in medicinal chemistry and materials science.

科学研究应用

tert-Butyl 2-(allyloxy)acetate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl and allyloxy groups into molecules.

Biology: Employed in the synthesis of biologically active compounds and as a protecting group for functional groups in complex molecules.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

作用机制

The mechanism of action of tert-butyl (allyloxy)acetate involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further chemical reactions. The allyloxy group can act as a nucleophile in substitution reactions, while the tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

相似化合物的比较

Tert-butyl acetate: Similar in structure but lacks the allyloxy group.

Isobutyl acetate: An isomer with different branching in the carbon chain.

Sec-butyl acetate: Another isomer with a different arrangement of the carbon atoms.

Uniqueness: tert-Butyl 2-(allyloxy)acetate is unique due to the presence of both the tert-butyl and allyloxy groups, which provide distinct reactivity and properties compared to other similar compounds. The combination of these functional groups allows for versatile applications in various chemical reactions and industrial processes .

属性

分子式 |

C9H16O3 |

|---|---|

分子量 |

172.22 g/mol |

IUPAC 名称 |

tert-butyl 2-prop-2-enoxyacetate |

InChI |

InChI=1S/C9H16O3/c1-5-6-11-7-8(10)12-9(2,3)4/h5H,1,6-7H2,2-4H3 |

InChI 键 |

WYTYTWKZQAWEMP-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)COCC=C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。